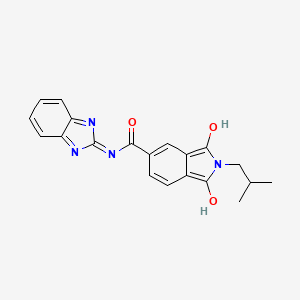

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

This compound features a benzimidazolylidene core fused to an isoindole-1,3-dione scaffold, substituted at position 2 with a 2-methylpropyl group and at position 5 with a carboxamide moiety. The 2-methylpropyl substituent may improve lipophilicity, impacting membrane permeability .

Properties

Molecular Formula |

C20H18N4O3 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(benzimidazol-2-ylidene)-1,3-dihydroxy-2-(2-methylpropyl)isoindole-5-carboxamide |

InChI |

InChI=1S/C20H18N4O3/c1-11(2)10-24-18(26)13-8-7-12(9-14(13)19(24)27)17(25)23-20-21-15-5-3-4-6-16(15)22-20/h3-9,11,26-27H,10H2,1-2H3 |

InChI Key |

VTCLILZASUUQQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=C2C=CC(=CC2=C1O)C(=O)N=C3N=C4C=CC=CC4=N3)O |

Origin of Product |

United States |

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound with a complex structure that incorporates a benzimidazole moiety and an isoindole derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be analyzed through various spectroscopic techniques such as NMR and mass spectrometry to confirm its molecular formula and molecular weight of 344.38 g/mol.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For example:

- Cell Lines Tested : The compound was evaluated against various human lung cancer cell lines including A549, HCC827, and NCI-H358.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo | A549 | 6.75 ± 0.19 |

| N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo | HCC827 | 5.13 ± 0.97 |

| N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo | NCI-H358 | 4.01 ± 0.95 |

These results indicate that the compound exhibits a dose-dependent inhibition of cell proliferation in cancer cell lines.

Antimicrobial Activity

The antibacterial activity of related benzimidazole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Type | Zone of Inhibition (mm) |

|---|---|---|

| Benzimidazole Derivative A | Staphylococcus aureus | 29 |

| Benzimidazole Derivative B | Escherichia coli | 25 |

These findings suggest that the structural features of the benzimidazole core enhance antimicrobial efficacy.

The proposed mechanisms by which N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate with DNA, disrupting replication.

- Protein Kinase Inhibition : Some derivatives act as inhibitors of protein kinases involved in cell signaling pathways critical for tumor growth.

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the compound's efficacy against lung cancer cells using both two-dimensional and three-dimensional culture systems. The results indicated significant cytotoxic effects with lower IC50 values compared to standard chemotherapeutics like doxorubicin.

Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties published in Der Pharma Chemica, derivatives were tested against various bacterial strains. The study concluded that certain modifications to the benzimidazole structure could enhance antibacterial activity significantly.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Core : Benzimidazolylidene-isoindole-1,3-dione hybrid.

- Substituents : 2-(2-methylpropyl) (isoindole), carboxamide (position 5).

- Key Interactions : Benzimidazolylidene’s NH groups for hydrogen bonding; isoindole-1,3-dione for electron withdrawal.

Analog 1: 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ()

- Core : Benzimidazole linked to pyrrolidine and isoindoline-1,3-dione.

- Substituents : 4-Chlorophenyl, carboxamide.

Analog 2: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide ()

- Core : Benzimidazole linked to indole-carboxamide.

- Substituents : Methyl-indole, benzyl spacer.

Analog 3: 2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide ()

- Core : Isoindole-1,3-dione linked to thiazole.

- Substituents : 2-Methoxyethyl (isoindole), thiazole-carboxamide.

- Key Differences : Thiazole replaces benzimidazolylidene, altering electronic properties and hydrogen-bonding capacity .

Target Compound

- Likely synthesized via coupling reactions (e.g., EDCI/HOBt in DMF), similar to methods in and .

- Structural confirmation via NMR and X-ray crystallography (cf. ).

Analogs

- Analog 1 : Prepared via nucleophilic substitution (72% yield) using 2-(2-bromoethyl)-isoindoline-1,3-dione, characterized by ¹H/¹³C NMR and HRMS .

- Analog 2 : Synthesized via amide coupling (49% yield), purified by column chromatography (PE/EtOAc 3:7), confirmed by ¹H NMR and melting point .

- Analog 3 : Synthesis unspecified in evidence, but likely involves isoindole-thiazole conjugation .

Target Compound

- No direct bioactivity data in evidence. benzodioxole/imidazole hybrids in ) or enzyme inhibition (cf. IDO1 inhibitors in ).

Analogs

Data Tables

Table 2: Pharmacological Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.